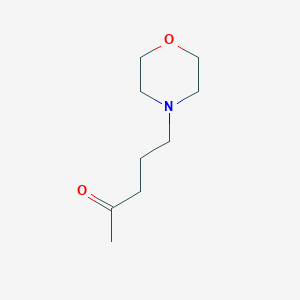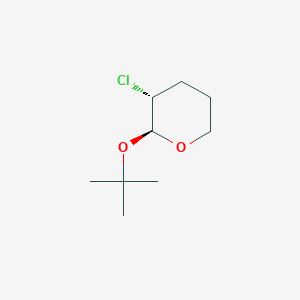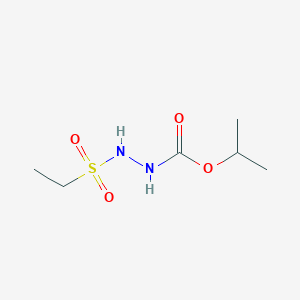
Octyl (octyloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl (octyloxy)acetate is an organic compound classified as an ester. It is formed from the reaction between octanol (octyl alcohol) and acetic acid. This compound is known for its pleasant, fruity odor, which makes it a popular ingredient in the flavor and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing octyl (octyloxy)acetate is through Fischer esterification. This process involves the reaction of octanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions. The reaction can be represented as:
C8H17OH+CH3COOH→C10H20O2+H2O
This method is favored due to its simplicity and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound follows the same Fischer esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards the formation of the ester. The product is then purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Octyl (octyloxy)acetate, like other esters, undergoes several types of chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into octanol and acetic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH_4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Octanol and acetic acid.
Reduction: Octanol.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Octyl (octyloxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the extraction and purification of biological compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the flavor and fragrance industries for its fruity aroma. .
Wirkmechanismus
The mechanism of action of octyl (octyloxy)acetate primarily involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release octanol and acetic acid, which can then participate in various biochemical pathways. The ester group in this compound can also interact with enzymes and other proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.
Butyl acetate: Used in the production of lacquers and as a solvent.
Methyl butanoate: Known for its apple-like aroma and used in flavorings.
Uniqueness
Octyl (octyloxy)acetate stands out due to its longer carbon chain, which imparts unique solubility and volatility properties. This makes it particularly valuable in applications requiring a balance between hydrophobicity and volatility, such as in perfumes and flavorings .
Eigenschaften
CAS-Nummer |
59417-75-3 |
|---|---|
Molekularformel |
C18H36O3 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
octyl 2-octoxyacetate |
InChI |
InChI=1S/C18H36O3/c1-3-5-7-9-11-13-15-20-17-18(19)21-16-14-12-10-8-6-4-2/h3-17H2,1-2H3 |
InChI-Schlüssel |
MQEVGOURUMNEHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC(=O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


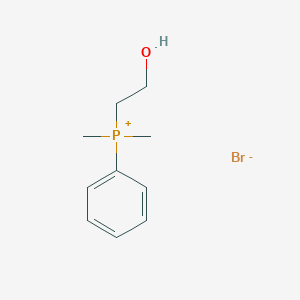
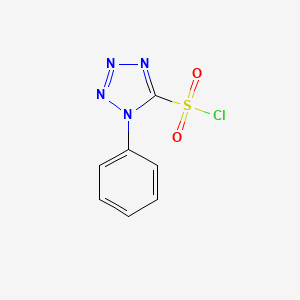
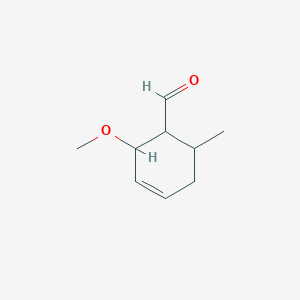
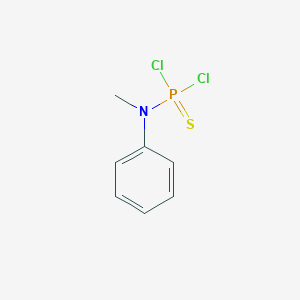
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
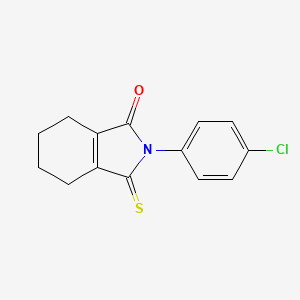
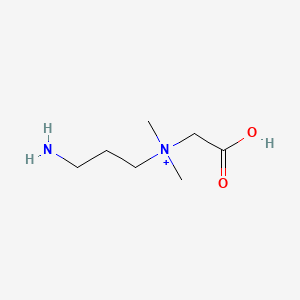
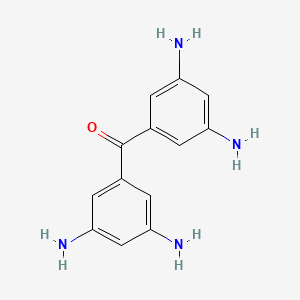
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

